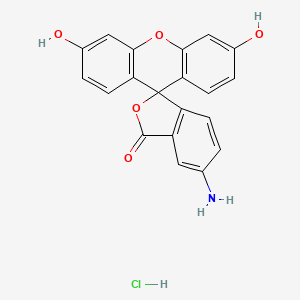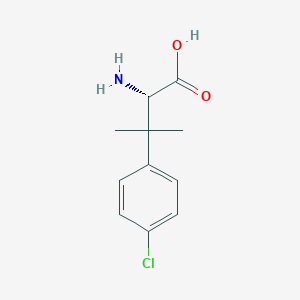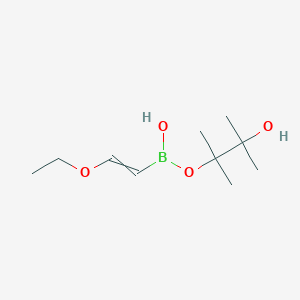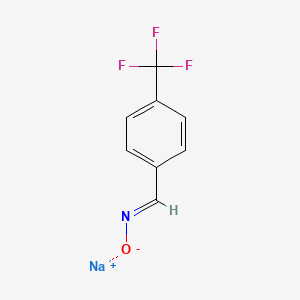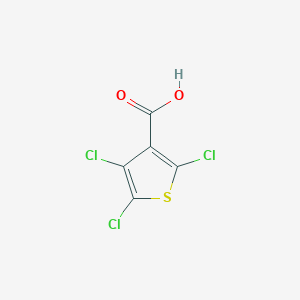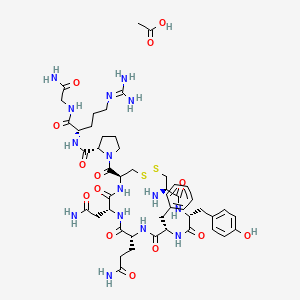
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized under acidic conditions to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible psychoactive properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter systems or other cellular components.
類似化合物との比較
2-(2,5-Dimethoxy-4-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
2,5-Dimethoxy-4-methylphenylcyclopropylamine (DMCPA): This compound also has a similar aromatic core but features a cyclopropylamine group instead of an oxazole ring.
2C-D (2,5-Dimethoxy-4-methylphenethylamine): Another related compound with a similar aromatic structure but different functional groups and applications.
The uniqueness of this compound lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
89368-17-2 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C14H19NO3/c1-9-6-12(17-5)10(7-11(9)16-4)13-15-14(2,3)8-18-13/h6-7H,8H2,1-5H3 |
InChIキー |
UEDOFGGPVGKQEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C2=NC(CO2)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


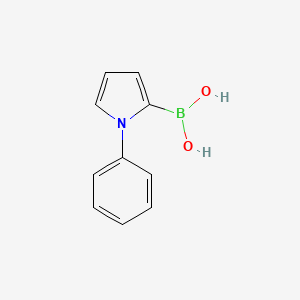
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
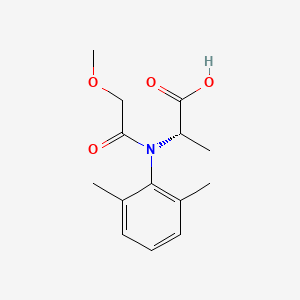
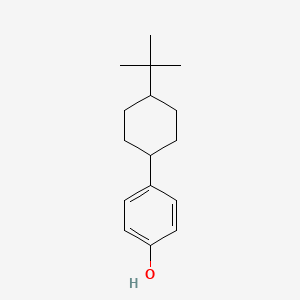
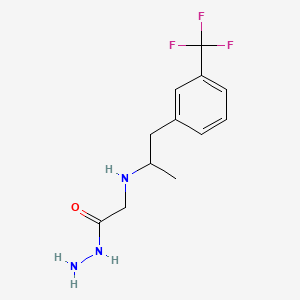
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
